molecular formula C30H31N3O3 B2549682 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione CAS No. 2344680-06-2

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione

Cat. No.: B2549682
CAS No.: 2344680-06-2
M. Wt: 481.596
InChI Key: NGCIGHZEEWGVEH-UHFFFAOYSA-N
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Description

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is a complex organic compound with a molecular weight of 481.59 g/mol It is characterized by its unique triazatricyclo structure, which includes three nitrogen atoms and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo core and the subsequent functionalization with benzyl and methoxyphenyl groups. Common reagents used in these reactions include benzyl bromide, methoxybenzyl chloride, and various catalysts to facilitate the formation of the triazatricyclo structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.0,1,5]undecane-2,4-dione is unique due to its specific arrangement of benzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7,10-dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-36-26-14-12-25(13-15-26)18-33-27(34)29-19-31(16-23-8-4-2-5-9-23)20-30(29,28(33)35)22-32(21-29)17-24-10-6-3-7-11-24/h2-15H,16-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCIGHZEEWGVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C34CN(CC3(C2=O)CN(C4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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